N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c1-19-11-2-4-12(5-3-11)21(17,18)14-8-10-9-16-6-7-20-13(16)15-10/h2-7,9,14H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFMGOOYDOWDGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CN3C=CSC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the formation of the imidazo[2,1-b]thiazole core, which can be achieved through the cyclization of appropriate thioamide and imidazole derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors to maintain consistent reaction conditions and minimize by-products. Catalysts and solvents are selected to maximize efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: N-substituted sulfonamides.
Scientific Research Applications
Antimicrobial Activity
The imidazo[2,1-b]thiazole scaffold is known for its broad-spectrum antimicrobial properties. Studies have shown that derivatives of this scaffold exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Key Findings:
- Compounds derived from imidazo[2,1-b]thiazole have demonstrated effectiveness against Mycobacterium tuberculosis, with some showing minimum inhibitory concentrations (MIC) as low as 6.25 mg/mL in vitro .
- The presence of specific substituents on the imidazo[2,1-b]thiazole ring can enhance antimicrobial efficacy. For instance, compounds with halogenated phenyl groups often exhibit improved activity .
Antitubercular Applications
N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide has been evaluated for its potential as an antitubercular agent. Research indicates that this compound can inhibit the growth of Mycobacterium tuberculosis effectively.
Case Studies:
- In a study assessing various imidazo[2,1-b]thiazole derivatives, one compound was found to have an IC50 value of 2.32 µM against Mycobacterium tuberculosis H37Ra, indicating potent antitubercular activity without significant cytotoxicity towards human lung fibroblast cells .
- Another study highlighted that a series of imidazo[2,1-b]thiazole derivatives exhibited selective inhibition of Mycobacterium tuberculosis over non-tuberculous mycobacteria, suggesting a targeted approach in the development of new antitubercular agents .
Anticancer Potential
The anticancer properties of this compound are also noteworthy. Research has shown that compounds containing this moiety can induce apoptosis in cancer cell lines.
Research Insights:
- In vitro studies demonstrated that certain derivatives showed significant cytotoxicity against various cancer cell lines, including colorectal carcinoma cells (HCT116), with IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU) .
- The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation and survival pathways. For example, compounds were assessed for their ability to inhibit dihydrofolate reductase (DHFR), a critical enzyme in purine synthesis crucial for cancer cell growth .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The imidazothiazole moiety can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The sulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide, highlighting their synthesis, physicochemical properties, and biological activities:
Structural and Functional Insights
- Core Scaffold Modifications : The imidazo[2,1-b]thiazole core is critical for bioactivity. Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl in 5l) exhibit enhanced cytotoxicity compared to electron-donating groups (e.g., 4-methoxyphenyl in 5h) .
- Sulfonamide Role : The 4-methoxybenzenesulfonamide group in the target compound likely improves pharmacokinetic properties, similar to the 4-methylsulfonylphenyl group in compounds 5 and 6a, which showed potent IC₅₀ values (~1.4 µM) .
- Heterocyclic Appendages : Piperazinyl and pyridinyl substituents (e.g., in 5l) enhance kinase inhibition (e.g., VEGFR2), suggesting that nitrogen-rich moieties improve target engagement .
Biological Activity
N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and structure-activity relationships (SAR).
Overview of Imidazo[2,1-b]thiazole Derivatives
Imidazo[2,1-b]thiazole derivatives have been extensively studied for their diverse biological activities. These compounds often exhibit potent antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb) and various cancer cell lines. The unique structure of imidazo[2,1-b]thiazole allows for interactions with biological targets that can lead to therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazo[2,1-b]thiazole derivatives. For instance, a series of benzo-[d]-imidazo-[2,1-b]-thiazole compounds demonstrated significant antitubercular activity against Mtb with IC50 values as low as 2.03 mM and IC90 values reaching up to 15.22 mM . The most active compound in this series was noted for its selective inhibition of Mtb over non-tuberculous mycobacteria (NTM), suggesting a targeted approach in treating tuberculosis.
Table 1: Antimycobacterial Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound | IC50 (mM) | IC90 (mM) | Selectivity |
|---|---|---|---|
| IT06 | 2.03 | 15.22 | High |
| IT10 | 2.32 | 7.05 | High |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways within the target organisms. For example, studies on related compounds have indicated that they may inhibit carbonic anhydrase (CA) isoforms crucial for bacterial survival . The structure-activity relationship indicates that modifications on the imidazo[2,1-b]thiazole moiety influence the potency and selectivity towards specific targets.
Anticancer Activity
In addition to antimicrobial properties, imidazo[2,1-b]thiazole derivatives have shown promise in anticancer applications. For instance, compounds derived from this scaffold have been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). One study reported an IC50 value of 8.38 µM for a derivative targeting MCF-7 cells .
Table 2: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 6i | MCF-7 | 8.38 |
| 6b | MCF-7 | 11.50 |
Case Studies
Several case studies have been documented regarding the efficacy of imidazo[2,1-b]thiazole derivatives in clinical settings or experimental models:
- Antitubercular Efficacy : In a controlled study using luminescent strains of Mtb, derivatives were shown to significantly reduce bacterial load compared to controls .
- Anticancer Trials : A derivative was tested on human cancer cell lines demonstrating selective cytotoxicity without affecting normal fibroblasts, indicating a favorable therapeutic index .
Q & A
Q. What are the optimal synthetic routes for N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide, and what challenges exist in achieving high yields and purity?
The synthesis typically involves multi-step reactions, including nucleophilic substitution or coupling of imidazo[2,1-b]thiazole derivatives with sulfonamide precursors. For example, analogous compounds are synthesized via:
- Stepwise functionalization : Coupling of 4-methoxybenzenesulfonyl chloride with an imidazo[2,1-b]thiazole intermediate under basic conditions (e.g., using triethylamine in anhydrous dichloromethane) .
- Challenges : Ensuring regioselectivity during sulfonamide bond formation and avoiding side reactions (e.g., over-sulfonation). Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical for minimizing byproducts .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures is often required to achieve >95% purity .
Q. How can NMR spectroscopy and mass spectrometry be utilized to confirm the structure and purity of this compound?
- ¹H/¹³C NMR : Key diagnostic signals include:
- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ at m/z 347.08 (C₁₃H₁₄N₄O₃S₂). Fragmentation patterns (e.g., loss of SO₂ or CH₃O-group) validate the sulfonamide linkage .
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient ensures <2% impurities .
Advanced Research Questions
Q. What in vitro assays are recommended to evaluate its anticancer activity, and how should control experiments be designed?
- Cell viability assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., MCF-7, A549) with positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%). IC₅₀ values should be calculated using nonlinear regression .
- Mechanistic studies :
- Apoptosis: Annexin V/PI staining followed by flow cytometry.
- Cell cycle analysis: Propidium iodide staining to detect G1/S arrest .
- Negative controls : Include untreated cells and inactive structural analogs (e.g., sulfonamides lacking the imidazo[2,1-b]thiazole moiety) to confirm target specificity .
Q. What computational methods are effective in predicting its interaction with biological targets like kinases?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., EGFR or Aurora kinases). Key interactions include:
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and ligand-protein contact frequencies .
- Validation : Compare predicted binding affinities with experimental IC₅₀ values from kinase inhibition assays .
Q. How does modifying substituents on the imidazo[2,1-b]thiazole ring affect its pharmacological profile?
- Case studies :
- Electron-withdrawing groups (e.g., -NO₂ at position 3): Enhance anticancer activity by increasing electrophilicity and target binding but may reduce solubility .
- Hydrophobic substituents (e.g., -CH₃ at position 2): Improve membrane permeability but risk off-target effects (e.g., CYP450 inhibition) .
- SAR analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
